REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)(C)(C)C.[C:16]([Li])(C)([CH3:18])[CH3:17].CCO/C=C(/C=O)\C.FC(F)(F)C(O)=O.[OH-].[Na+]>>[F:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[N:7]=[CH:6][C:16]([CH3:18])=[CH:17]2 |f:4.5|
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
CCO/C=C(\C)/C=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in a −20° C. bath for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Anhydrous tetrahydrofuran (200 mL) was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
CUSTOM
|
Details
|
the flask placed in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
(internal temperature −74° C. uncorrected)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the temperature below −19° C
|
Type
|
STIRRING
|
Details
|
The red solution was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (ethyl acetate/heptanes)
|
Type
|
CUSTOM
|
Details
|
gave impure desired material
|
Type
|
EXTRACTION
|
Details
|
This was extracted into three portions of 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted into two portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(C=NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |